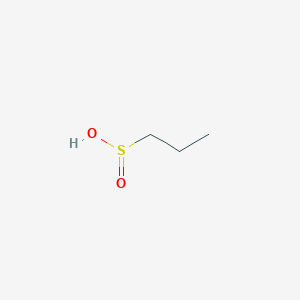
Propanesulfinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propanesulfinic acid is an organic compound with the molecular formula C3H8O2S It is a sulfinic acid derivative, characterized by the presence of a sulfinic acid group (-SO2H) attached to a propane backbone
準備方法
Synthetic Routes and Reaction Conditions
Propanesulfinic acid can be synthesized through several methods. One common approach involves the reaction of propane-1-sulfonyl chloride with a reducing agent such as sodium borohydride. The reaction typically occurs in an aqueous or alcoholic medium under controlled temperature conditions to yield this compound.
Industrial Production Methods
In an industrial setting, this compound can be produced by the catalytic hydrogenation of propane-1-sulfonic acid. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature. The resulting product is then purified through distillation or crystallization techniques.
化学反応の分析
Types of Reactions
Propanesulfinic acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to propanesulfonic acid using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: It can be reduced to propane-1-thiol using reducing agents such as lithium aluminum hydride.
Substitution: The sulfinic acid group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Propanesulfonic acid.
Reduction: Propane-1-thiol.
Substitution: Various substituted propane derivatives depending on the reagents used.
科学的研究の応用
Propanesulfinic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds, including pharmaceuticals and agrochemicals.
Biology: this compound derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the use of this compound in drug development, particularly for its potential to modulate biological pathways.
Industry: It is used in the production of surfactants, detergents, and other industrial chemicals.
作用機序
The mechanism by which propanesulfinic acid exerts its effects involves its ability to participate in redox reactions and form stable intermediates. The sulfinic acid group can interact with various molecular targets, including enzymes and proteins, leading to changes in their activity and function. These interactions are mediated through the formation of covalent bonds or reversible interactions with the active sites of the target molecules.
類似化合物との比較
Similar Compounds
Propanesulfonic acid: A fully oxidized form of propanesulfinic acid, used in similar applications but with different reactivity.
Methanesulfinic acid: A smaller analog with similar chemical properties but different physical characteristics.
Butanesulfinic acid: A larger analog with similar reactivity but different solubility and stability profiles.
Uniqueness
This compound is unique due to its intermediate oxidation state, which allows it to participate in both oxidation and reduction reactions. This dual reactivity makes it a versatile compound in synthetic chemistry and industrial applications.
特性
CAS番号 |
55109-28-9 |
|---|---|
分子式 |
C3H8O2S |
分子量 |
108.16 g/mol |
IUPAC名 |
propane-1-sulfinic acid |
InChI |
InChI=1S/C3H8O2S/c1-2-3-6(4)5/h2-3H2,1H3,(H,4,5) |
InChIキー |
YGUNSCNKBIOMSG-UHFFFAOYSA-N |
正規SMILES |
CCCS(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


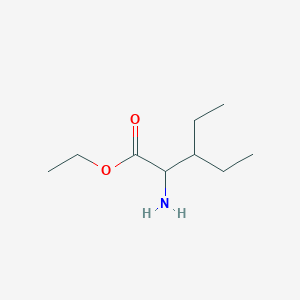
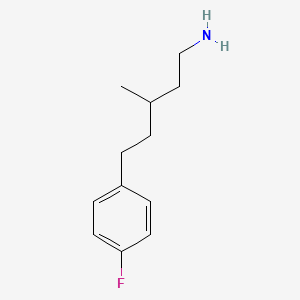
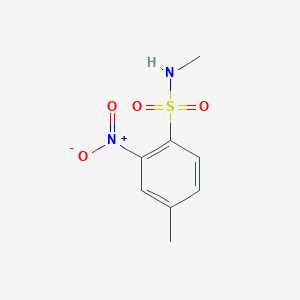
![2-amino-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid](/img/structure/B13617121.png)
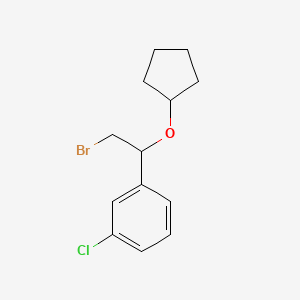
![5-Methyl-3-[(2S)-pyrrolidin-2-yl]-1H-1,2,4-triazole](/img/structure/B13617132.png)
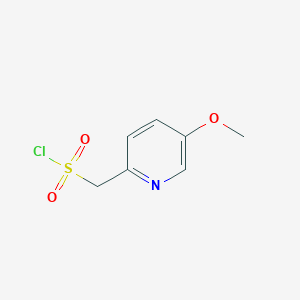
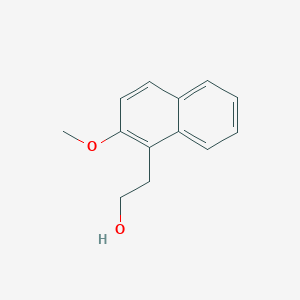
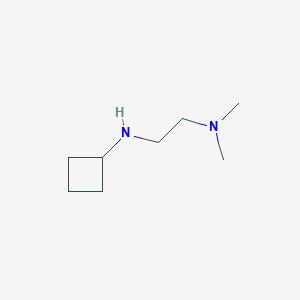
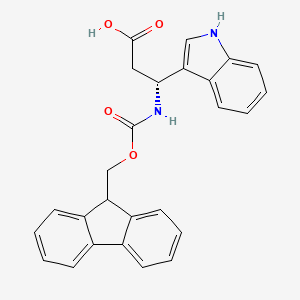
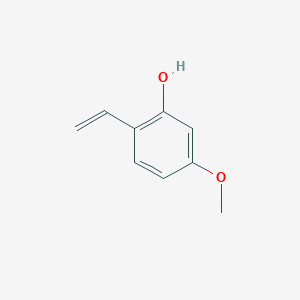
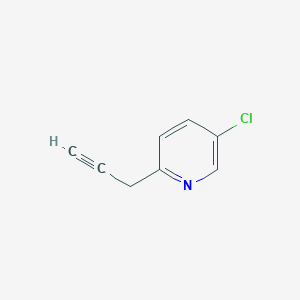
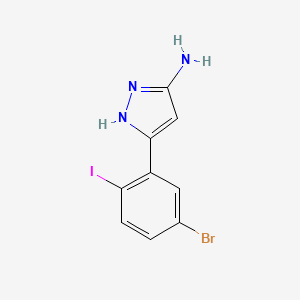
![1-Oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B13617189.png)
